1,3-Dinitro-1H-pyrazole

Descripción

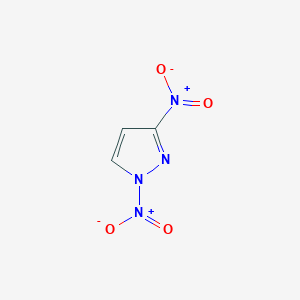

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dinitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)3-1-2-5(4-3)7(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDETXHQYBSBUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632471 | |

| Record name | 1,3-Dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38858-81-0 | |

| Record name | 1,3-Dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of 1,3-Dinitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dinitro-1H-pyrazole is a significant energetic material and a versatile synthon for the development of novel high-energy-density materials (HEDMs). A comprehensive understanding of its synthesis, physicochemical properties, and solid-state structure is paramount for its safe handling, and for the rational design of next-generation energetic compounds. This guide provides a detailed overview of 1,3-Dinitro-1H-pyrazole, with a particular focus on its synthesis, spectroscopic characterization, and thermal behavior. In the absence of a publicly available single-crystal X-ray diffraction study for 1,3-Dinitro-1H-pyrazole, this document offers a comparative analysis with its isomers and related dinitropyrazole derivatives to infer key structural features.

Introduction: The Significance of Dinitropyrazoles in Energetic Materials Science

Pyrazole-based energetic materials are a class of heterocyclic aromatic compounds that have garnered significant attention due to their high nitrogen content, substantial heats of formation, and tunable thermal stability.[1][2] The introduction of nitro groups onto the pyrazole scaffold further enhances their energetic properties, making them promising candidates for applications in explosives and propellants.[3] Among the various dinitropyrazole isomers, 1,3-Dinitro-1H-pyrazole (1,3-DNP) is a key intermediate and a subject of interest for its potential as a high-performance energetic material.[4] Its chemical structure, featuring both an N-nitro and a C-nitro group, imparts a unique combination of reactivity and energetic characteristics.

This technical guide aims to consolidate the available scientific knowledge on 1,3-Dinitro-1H-pyrazole, providing researchers with a reliable resource for its synthesis and characterization. Furthermore, by examining the crystal structures of closely related compounds, we can extrapolate valuable insights into the probable molecular conformation and intermolecular interactions that govern the solid-state architecture of 1,3-DNP.

Synthesis of 1,3-Dinitro-1H-pyrazole: A Step-by-Step Protocol

The synthesis of 1,3-Dinitro-1H-pyrazole is typically achieved through a multi-step process involving the nitration of a pyrazole precursor. The following protocol is a synthesized representation of common laboratory procedures.

Experimental Protocol: Synthesis of 1,3-Dinitro-1H-pyrazole

Materials:

-

Pyrazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Anhydride (Ac₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (EtOH)

-

Ice bath

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer

Procedure:

-

N-Nitration of Pyrazole:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, a mixture of acetic anhydride and concentrated nitric acid is prepared to form a nitrating agent.

-

Pyrazole is then added portion-wise to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for several hours, allowing for the formation of 1-nitropyrazole.

-

-

Rearrangement to C-Nitropyrazole:

-

The 1-nitropyrazole intermediate is not isolated. The reaction mixture is carefully heated to induce a thermal rearrangement, leading to the formation of 3-nitropyrazole and 4-nitropyrazole isomers.[1]

-

-

N-Nitration of 3-Nitropyrazole:

-

The mixture of nitropyrazole isomers is subjected to a second nitration step. A stronger nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, is used.

-

The nitropyrazole mixture is added slowly to the cooled acid mixture.

-

The reaction is then allowed to proceed at a controlled temperature to favor the N-nitration of 3-nitropyrazole, yielding 1,3-Dinitro-1H-pyrazole.

-

-

Isolation and Purification:

-

The reaction mixture is poured onto crushed ice to precipitate the crude product.

-

The precipitate is collected by filtration, washed with cold water to remove residual acids, and dried.

-

Purification is achieved through recrystallization from a suitable solvent system, such as ethanol-water or dichloromethane-hexane, to yield crystalline 1,3-Dinitro-1H-pyrazole.[5]

-

Safety Precautions: 1,3-Dinitro-1H-pyrazole is a high-energy material and should be handled with extreme caution.[5] All synthetic steps involving nitrating agents must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction temperature should be carefully monitored to prevent runaway reactions.

Physicochemical and Spectroscopic Characterization

The synthesized 1,3-Dinitro-1H-pyrazole should be thoroughly characterized to confirm its identity and purity.

| Property | Value/Description |

| Molecular Formula | C₃H₂N₄O₄ |

| Molecular Weight | 158.07 g/mol [6] |

| Appearance | White crystalline solid[5] |

| Solubility | Practically insoluble in water; slightly soluble in ethanol and methylene chloride[5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, with chemical shifts influenced by the electron-withdrawing nitro groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

¹⁵N NMR: Nitrogen NMR is a powerful tool for characterizing nitrogen-rich compounds, with distinct resonances for the pyrazole ring nitrogens and the nitro group nitrogens.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-O stretching vibrations of the nitro groups (typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹), as well as vibrations associated with the pyrazole ring.

Thermal Stability and Decomposition

The thermal stability of energetic materials is a critical parameter for their safe handling and application. Differential Scanning Calorimetry (DSC) is a common technique used to evaluate the thermal behavior of compounds like 1,3-DNP.

A comparative study on dinitropyrazole isomers has shown that the decomposition of N-nitropyrazoles like 1,3-DNP is often initiated by the migration of the N-nitro group to a carbon atom on the ring ([3][7]-sigmatropic rearrangement).[4] This isomerization is typically the rate-limiting step in the thermal decomposition process.[4] The decomposition of 1,3-DNP is an exothermic process, releasing a significant amount of energy.

Crystal Structure Analysis: A Comparative Approach

While a definitive single-crystal X-ray structure of 1,3-Dinitro-1H-pyrazole is not available in the public domain, we can infer its likely structural characteristics by examining the crystal structures of its isomers and other closely related compounds.

Insights from the Crystal Structure of 3,4-Dinitro-1H-pyrazole

The crystal structure of 3,4-Dinitro-1H-pyrazole has been reported, often as a solvate.[8] In a benzene solvate, the asymmetric unit contains two independent dinitropyrazole molecules.[8] Key features include:

-

Planarity: The pyrazole ring is essentially planar.[8]

-

Nitro Group Orientation: The two C-nitro groups are twisted out of the plane of the pyrazole ring.[8] The dihedral angles vary, indicating some conformational flexibility.[8]

Computational Modeling of Dinitropyrazole Structures

Computational methods, such as Density Functional Theory (DFT), are valuable for predicting the molecular geometry and electronic properties of compounds where experimental data is lacking.[9] Molecular dynamics simulations have also been used to predict the crystal morphology of dinitropyrazoles in different solvents.[10] These computational studies can provide insights into:

-

Bond Lengths and Angles: Predictions of the C-N and N-N bond lengths within the pyrazole ring, as well as the geometry of the nitro groups.

-

Molecular Electrostatic Potential (MEP): MEP maps can help to visualize the electron distribution and identify regions susceptible to intermolecular interactions.

Inferred Structural Features of 1,3-Dinitro-1H-pyrazole

Based on the analysis of related structures and computational predictions, the following features can be anticipated for the crystal structure of 1,3-Dinitro-1H-pyrazole:

-

Molecular Geometry: The pyrazole ring is expected to be planar. The C3-nitro group will likely be twisted relative to the ring plane, similar to what is observed in 3,4-DNP. The N1-nitro group will also adopt a specific orientation relative to the ring.

-

Intermolecular Interactions: Hydrogen bonding between the N-H of one molecule and an oxygen atom of a nitro group on an adjacent molecule is a probable and significant intermolecular interaction that will influence the crystal packing. Pi-pi stacking interactions between the aromatic pyrazole rings may also play a role in stabilizing the crystal lattice.

Applications and Future Directions

1,3-Dinitro-1H-pyrazole serves as a crucial building block in the synthesis of more complex energetic materials.[5] Its reactivity allows for further functionalization of the pyrazole ring to fine-tune properties such as thermal stability, sensitivity, and energetic output. Future research will likely focus on:

-

Synthesis of Derivatives: The development of new energetic compounds derived from 1,3-DNP with improved performance and safety characteristics.

-

Co-crystallization: The formation of co-crystals of 1,3-DNP with other energetic or inert molecules to modify its physical properties.

-

Experimental Crystal Structure Determination: A definitive single-crystal X-ray diffraction study of 1,3-Dinitro-1H-pyrazole is highly desirable to validate computational models and provide a precise understanding of its solid-state structure.

Conclusion

1,3-Dinitro-1H-pyrazole is a compound of significant interest in the field of energetic materials. While a complete experimental crystal structure remains to be published, a comprehensive understanding of its synthesis, spectroscopic properties, and thermal behavior can be achieved through the available literature. By drawing comparisons with its isomers and utilizing computational modeling, we can construct a robust working model of its molecular and crystal structure. This technical guide provides a foundation for researchers working with 1,3-DNP and highlights the areas where further investigation is needed to fully elucidate the properties of this important energetic compound.

References

[7] Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. (2020). ResearchGate. [Link]

[1] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. [Link]

[9] Crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole. (2021). Cambridge University Press. [Link]

[2] Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (n.d.). ResearchGate. [Link]

[3] Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. (2015). PubMed Central. [Link]

[6] 1,3-Dinitro-1H-pyrazole | C3H2N4O4. (n.d.). PubChem. [Link]

[8] 3,4-Dinitro-1H-pyrazole benzene 0.25-solvate. (n.d.). PubMed Central. [Link]

[11] X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. (2023). UNED Research Repository. [Link]

[4] Physico-chemical and explosive properties of dinitropyrazole isomers. (n.d.). ResearchGate. [Link]

[10] Prediction of crystal morphology of 3,4-Dinitro-1H-pyrazole (DNP) in different solvents. (2017). PubMed. [Link]

[12] Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2026). ACS Publications. [Link]

[13] 3,4-dinitro-1H-pyrazole | C3H2N4O4. (n.d.). PubChem. [Link]

[14] 1-(3,4-dinitrophenyl)-3-nitro-1H-pyrazole. (n.d.). ChemSynthesis. [Link]

[15] Prediction of crystal morphology of 3,4-Dinitro-1H-pyrazole (DNP) in different solvents. (n.d.). Elsevier. [Link]

[5] 1,3-dinitropyrazole. (2024). ChemBK. [Link]

[16] 1,3-Dinitro-1H-pyrazole. (n.d.). ChemWhat. [Link]

[17] 3-Nitropyrazole | C3H3N3O2. (n.d.). PubChem. [Link]

Sources

- 1. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Dinitro-1H-pyrazole | C3H2N4O4 | CID 23279529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. 3,4-Dinitro-1H-pyrazole benzene 0.25-solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. Prediction of crystal morphology of 3,4-Dinitro-1H-pyrazole (DNP) in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. scispace.com [scispace.com]

- 16. chemwhat.com [chemwhat.com]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

"spectroscopic properties of 1,3-Dinitro-1H-pyrazole"

An In-depth Technical Guide to the Spectroscopic Properties of 1,3-Dinitro-1H-pyrazole

Abstract: 1,3-Dinitro-1H-pyrazole (1,3-DNP) is a heterocyclic energetic material of significant interest due to its high density and detonation performance. A thorough understanding of its molecular structure and properties is paramount for its safe handling, quality control, and the development of new energetic formulations. This technical guide provides a comprehensive analysis of the spectroscopic properties of 1,3-Dinitro-1H-pyrazole, synthesizing experimental data with computational insights. It is intended for researchers, chemists, and material scientists working with high-energy-density materials.

Introduction and Molecular Overview

1,3-Dinitro-1H-pyrazole (Molecular Formula: C₃H₂N₄O₄; Molar Mass: 158.07 g/mol ) is a crystalline solid belonging to the family of dinitropyrazoles.[1] Its structure consists of a five-membered pyrazole ring substituted with two nitro groups (NO₂) at the 1 and 3 positions.[2][3] The presence and positioning of these electron-withdrawing nitro groups are crucial, imparting the molecule with its high-energy characteristics and influencing its chemical and spectroscopic behavior.[4] This guide delineates the key spectroscopic signatures of 1,3-DNP, which are fundamental for its unambiguous identification and characterization.

Key Identifiers:

-

IUPAC Name: 1,3-dinitropyrazole[2]

-

CAS Number: 38858-81-0[2]

-

Molecular Formula: C₃H₂N₄O₄[3]

-

Molecular Weight: 158.07 g/mol [3]

Caption: Molecular structure of 1,3-Dinitro-1H-pyrazole.

Synthesis and Preparation for Analysis

A common synthetic route to nitropyrazoles involves the direct nitration of a pyrazole precursor.[4] For instance, 1,3-DNP can be prepared through the nitration of pyrazole using a nitrating agent such as a mixture of concentrated nitric acid and a catalyst.[4]

Protocol 1: General Sample Preparation for Spectroscopic Analysis

-

Verification of Purity: Prior to analysis, confirm the purity of the 1,3-DNP sample using Thin Layer Chromatography (TLC) or Differential Scanning Calorimetry (DSC). The presence of isomers like 3,4-DNP or residual starting materials can confound spectral interpretation.

-

Solvent Selection: Choose an appropriate deuterated solvent for NMR spectroscopy (e.g., DMSO-d₆, Acetone-d₆) in which the compound is soluble. For IR, UV-Vis, and MS, select a solvent that does not interfere with the spectral regions of interest (e.g., acetonitrile, methanol).

-

Concentration: For NMR, prepare a solution of approximately 5-10 mg of 1,3-DNP in 0.5-0.7 mL of deuterated solvent. For UV-Vis, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure absorbance values fall within the linear range of the spectrophotometer.

-

Safety Precautions: Due to its explosive nature, handle 1,3-DNP with extreme care, using appropriate personal protective equipment (PPE) and avoiding heat, friction, and impact.[4] All sample preparations should be done on a small scale in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1,3-DNP by providing information about the chemical environment of its hydrogen, carbon, and nitrogen nuclei. Computational studies, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level, have been instrumental in predicting and confirming the chemical shifts of polynitropyrazoles.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two protons on the pyrazole ring (H4 and H5). The strong electron-withdrawing effect of the two nitro groups will cause these protons to be significantly deshielded, shifting their resonances downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display three signals for the three carbon atoms of the pyrazole ring. The carbons directly attached to the nitro group (C3) and the N-nitro group (C5) are expected to show distinct chemical shifts compared to the C4 carbon. The precise chemical shifts are influenced by the electronic effects of the substituents.[7]

¹⁵N NMR Spectroscopy

For nitrogen-rich energetic materials, ¹⁵N NMR is particularly informative.[8] The spectrum of 1,3-DNP is expected to show four resonances corresponding to the two pyrazole ring nitrogens (N1, N2) and the two nitro group nitrogens. The chemical shifts provide direct insight into the electronic structure of the N-N and C-N bonds within the energetic framework. Computational models are often used to assign these peaks accurately.[5]

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Structural Insights |

| ¹H | ~8.0 - 9.5 | Highly deshielded aromatic protons due to two NO₂ groups. |

| ¹³C | ~110 - 150 | C3 and C5 signals are strongly influenced by attached nitro groups.[7] |

| ¹⁵N | -40 to -10 (NO₂) -140 to -80 (Ring N) | Differentiates between the nitrogen atoms in the nitro groups and those within the pyrazole ring.[8] |

Protocol 2: NMR Spectrum Acquisition

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution.[9]

-

Sample Insertion: Place the prepared NMR tube containing the 1,3-DNP solution into the spectrometer.

-

Tuning and Shimming: Tune the probe to the desired nucleus (¹H, ¹³C, ¹⁵N) and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard pulse sequences. For ¹³C and ¹⁵N, use proton decoupling to simplify the spectra.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, making it highly effective for identifying key functional groups. For 1,3-DNP, the most prominent features in the IR spectrum are the intense absorption bands associated with the nitro groups.

Key Vibrational Modes:

-

Asymmetric NO₂ Stretching: Strong bands typically appear in the region of 1580-1520 cm⁻¹.

-

Symmetric NO₂ Stretching: Strong bands are expected around 1350-1310 cm⁻¹.[10]

-

C-H Stretching: Aromatic C-H stretches from the pyrazole ring are typically observed above 3100 cm⁻¹.[11]

-

Ring Vibrations (C=N, C=C): These vibrations occur in the 1600-1400 cm⁻¹ region and can sometimes overlap with the nitro group absorptions.

The precise frequencies and intensities of these vibrations provide a unique fingerprint for the molecule, useful for rapid identification and quality assessment.[12]

Caption: Key IR vibrational modes for 1,3-Dinitro-1H-pyrazole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure and stability.

For 1,3-DNP (Exact Mass: 158.0076 Da), the mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 158.[2] The fragmentation pattern is typically dominated by the loss of the nitro groups, which are characteristic of nitroaromatic energetic compounds.

Plausible Fragmentation Pathway:

-

Molecular Ion: [C₃H₂N₄O₄]⁺ at m/z = 158

-

Loss of NO₂: [C₃H₂N₃O₂]⁺ at m/z = 112 (Loss of 46 Da)

-

Subsequent Fragmentations: Further loss of NO, HCN, or other small molecules from the pyrazole ring structure.

Caption: A plausible mass spectrometry fragmentation pathway for 1,3-DNP.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Nitro-substituted heterocyclic compounds like 1,3-DNP are expected to exhibit strong absorption in the UV region. The spectrum is typically characterized by π → π* transitions associated with the pyrazole ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro groups. While specific experimental data for 1,3-DNP is not widely published, studies on the parent pyrazole show absorption below 250 nm.[13] The addition of nitro groups is expected to cause a bathochromic (red) shift of these absorption maxima.

Conclusion

The spectroscopic characterization of 1,3-Dinitro-1H-pyrazole is essential for its identification, purity assessment, and the fundamental understanding of its structure-property relationships. This guide has outlined the expected spectroscopic signatures based on a synthesis of theoretical predictions and data from analogous compounds. NMR spectroscopy provides definitive structural elucidation, IR spectroscopy offers rapid functional group identification (particularly the nitro groups), mass spectrometry confirms the molecular weight and fragmentation patterns, and UV-Vis spectroscopy probes its electronic structure. The combined application of these techniques, underpinned by computational analysis, provides the robust characterization framework required for the study and application of this important energetic material.

References

-

PubChem. 1,3-Dinitro-1H-pyrazole | C3H2N4O4 | CID 23279529. [Link]

-

Claramunt, R. M., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

-

ResearchGate. Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. [Link]

-

Zhou, J., et al. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC - NIH. [Link]

-

Dalinger, I. L., et al. Chemistry and thermal decomposition of trinitropyrazoles. AKJournals. [Link]

-

Zhang, S., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]

-

ChemBK. 1,3-dinitropyrazole. [Link]

-

Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

Electronic Supplementary Information. N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. [Link]

-

ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]

-

ResearchGate. Chemistry and thermal decomposition of trinitropyrazoles. [Link]

-

ChemSynthesis. 1-(3,4-dinitrophenyl)-3-nitro-1H-pyrazole. [Link]

-

MDPI. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. [Link]

-

Electronic Supplementary Information. 3,5-Dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine as insensitive and thermostable en. [Link]

-

ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters. [Link]

-

PubChem. 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736. [Link]

-

OSTI.gov. Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. [Link]

-

ResearchGate. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. [Link]

-

ChemWhat. 1,3-Dinitro-1H-pyrazole CAS#: 38858-81-0. [Link]

-

ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

-

NIST WebBook. 1H-Pyrazole. [Link]

-

ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

-

NIST WebBook. 1H-Pyrazole. [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

ResearchGate. Normalized UV–Vis absorbance spectra for crystals 1–3, respectively. [Link]

-

Asian Research Association. Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid. [Link]

-

ResearchGate. Physico-chemical and explosive properties of dinitropyrazole isomers. [Link]

-

PubChem. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284. [Link]

-

NIST WebBook. 1H-Pyrazole, 3,5-diphenyl-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dinitro-1H-pyrazole | C3H2N4O4 | CID 23279529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. chembk.com [chembk.com]

- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Decomposition Mechanism of 1,3-Dinitro-1H-pyrazole: A Methodological and Analogical Analysis

An In-Depth Technical Guide Topic: Thermal Decomposition Mechanism of 1,3-Dinitro-1H-pyrazole Audience: Researchers, scientists, and drug development professionals.

Abstract

1,3-Dinitro-1H-pyrazole (1,3-DNP) is a member of the nitropyrazole family of energetic materials, which are of significant interest due to their high nitrogen content, thermal stability, and energetic performance. A thorough understanding of the thermal decomposition mechanism of these materials is paramount for assessing their safety, stability, storage, and application. While direct experimental studies on the thermal decomposition of 1,3-Dinitro-1H-pyrazole are not extensively detailed in publicly available literature, a robust mechanistic framework can be postulated based on comprehensive studies of its isomers and other closely related nitrated pyrazoles. This guide synthesizes the established decomposition pathways from analogous compounds, outlines the definitive experimental and computational methodologies required for a full characterization of 1,3-DNP, and presents a cohesive picture of its anticipated thermal behavior. We will explore the likely initiation steps, propagation reactions, and final decomposition products, grounded in the established chemistry of energetic nitropyrazoles.

Introduction: Nitropyrazoles as a Class of Energetic Materials

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This structure imparts significant thermal stability, with the parent pyrazole ring's decomposition activation energy being approximately 298 kJ mol⁻¹[1]. The incorporation of explosophoric nitro groups (-NO₂) onto this stable backbone is a common strategy for designing modern energetic materials[2][3]. These nitropyrazoles often exhibit a favorable balance of high energy density, good thermal stability, and lower sensitivity compared to traditional explosives.

1,3-Dinitro-1H-pyrazole (Figure 1) is a specific isomer within this class. It features one nitro group attached to a ring carbon atom (C-NO₂) and another to a ring nitrogen atom (N-NO₂). This structural arrangement is crucial, as the N-NO₂ bond is typically weaker and more labile than the C-NO₂ bond, suggesting it may be a key initiation site for decomposition. Understanding the thermal behavior is not merely an academic exercise; it is a critical requirement for evaluating the material's lifecycle, from synthesis and handling to long-term storage and performance reliability[4].

C₃H₂N₄O₄

Core Methodologies for Characterizing Thermal Decomposition

To rigorously investigate the thermal decomposition of an energetic material like 1,3-DNP, a multi-faceted analytical approach is required. This ensures that the data is self-validating, combining thermodynamic and kinetic information with direct identification of decomposition products.

Thermo-Analytical Techniques: DSC and TGA

The cornerstone of thermal analysis lies in Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies the temperatures of thermal events like melting (endothermic) and decomposition (exothermic) and quantifies the energy released or absorbed[5].

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It reveals the temperature ranges over which decomposition occurs and the extent of mass loss, indicating the formation of volatile products[5].

When used in tandem, DSC and TGA provide a comprehensive thermal profile, correlating energy release with specific mass loss events.

-

Sample Preparation: Accurately weigh 0.5–1.0 mg of 1,3-DNP into an aluminum or gold-plated copper crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the analysis cell.

-

Atmosphere: Purge the cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Heating Program: Heat the sample from ambient temperature to approximately 350°C at a constant linear heating rate (e.g., 5, 10, 15, and 20 K/min). Running multiple heating rates is essential for kinetic analysis[6].

-

Data Analysis:

-

From the DSC curve, determine the onset temperature of decomposition (T_onset) and the peak maximum temperature (T_peak).

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_d).

-

From the TGA curve, determine the temperatures corresponding to the start and end of mass loss stages.

-

The derivative of the TGA curve (DTG) helps identify the temperature of the maximum rate of mass loss for each step[4].

-

Evolved Gas Analysis (EGA)

Identifying the gaseous products evolved during decomposition is crucial for elucidating the reaction mechanism. This is achieved by coupling TGA-DSC with spectroscopic and spectrometric techniques. The quadruple TGA-DSC-FTIR-MS system provides the most comprehensive data[4].

-

Fourier-Transform Infrared Spectroscopy (FTIR): A transfer line carries the evolved gases from the TGA furnace to an IR gas cell. The FTIR spectrum identifies gaseous products by their characteristic absorption of infrared radiation, revealing functional groups (e.g., CO₂, H₂O, NO₂).

-

Mass Spectrometry (MS): Simultaneously, the gas stream is analyzed by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the identification of specific molecular fragments and stable products like N₂[6].

Postulated Thermal Decomposition Mechanisms of 1,3-Dinitro-1H-pyrazole

Based on extensive studies of analogous nitropyrazoles, the thermal decomposition of 1,3-DNP is expected to be a complex process involving competing initiation pathways followed by a cascade of secondary reactions.

The Initiation Step: First Bond Scission

The initial chemical reaction that triggers decomposition is the rate-determining step. For 1,3-DNP, several pathways are plausible.

-

Pathway A: N-NO₂ Bond Homolysis (Most Probable) The N-NO₂ bond is generally the weakest bond in N-nitrated heterocyclic compounds. Its homolytic cleavage is a common and often dominant initiation mechanism, yielding the pyrazole radical and a nitrogen dioxide radical (•NO₂). This is a well-established pathway for many energetic materials.

-

Pathway B: C-NO₂ Bond Homolysis Cleavage of the C-NO₂ bond is another primary initiation route for many C-nitro aromatic and heterocyclic compounds[4]. While typically requiring more energy than N-NO₂ scission, its contribution cannot be ruled out and may occur concurrently.

-

Pathway C:[3][4] Sigmatropic Hydrogen Shift Some studies on dinitropyrazoles have proposed a[3][4] sigmatropic hydrogen shift from the ring N-H to an oxygen atom of a nitro group. This is followed by the elimination of nitrous acid (HONO) or other small molecules, leading to ring opening[4]. This pathway is more likely in isomers where the N-H and nitro groups are sterically favorable for such a transition state.

Propagation and Secondary Reactions

Following initiation, the highly reactive radical species (especially •NO₂) drive a complex series of propagation reactions.

-

Hydrogen Abstraction: The •NO₂ radicals can abstract hydrogen atoms from other 1,3-DNP molecules, accelerating the decomposition process.

-

Radical Attack: Radicals can attack the pyrazole ring, leading to its fragmentation.

-

Ring Decomposition: The breakdown of the pyrazole ring structure is expected to produce highly stable gaseous products. Studies on similar compounds show the formation of nitrogen (N₂), carbon dioxide (CO₂), water (H₂O), and hydrogen cyanide (HCN) at high temperatures[4][7].

-

Internal Redox Reactions: Intramolecular oxidation of the carbon backbone by the nitro groups is a key heat-releasing process, ultimately leading to the formation of stable, simple gas molecules[4].

Anticipated Products and Quantitative Data

Gaseous and Condensed-Phase Products

-

Primary Gaseous Products: Based on EGA of related compounds like 4-amino-3,5-dinitropyrazole (LLM-116), the main gaseous products are expected to be N₂, H₂O, CO₂, and nitrogen oxides (NO, NO₂)[4][6]. The presence of HCN is also likely at higher temperatures due to the fragmentation of the C-N heterocycle[7].

-

Condensed-Phase Residue: A small amount of carbonaceous residue may remain after the primary decomposition, especially under lower heating rates or inert atmospheres.

Comparative Kinetic Data

While specific kinetic parameters for 1,3-DNP are not available, the data from its well-studied isomer, 4-amino-3,5-dinitropyrazole (LLM-116), provides a valuable benchmark for the expected range of values. The activation energy (Ea) is a key measure of thermal stability; a higher Ea indicates lower sensitivity to thermal initiation.

| Compound | Method | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Source |

| 4-amino-3,5-dinitropyrazole (LLM-116) | Kissinger (Stage 1) | 107.0 | 10¹⁰.⁵ | [6] |

| Kissinger (Stage 2) | 139.0 | 10¹².² | [6] |

This table presents data for an analogous compound to provide context for the expected thermal stability of 1,3-Dinitro-1H-pyrazole.

Conclusion and Future Outlook

The thermal decomposition of 1,3-Dinitro-1H-pyrazole is predicted to be a multi-step process initiated primarily by the homolytic cleavage of the N-NO₂ bond, a characteristic feature of N-nitrated heterocycles. This initial step generates reactive •NO₂ radicals that drive subsequent ring fragmentation and internal redox reactions, ultimately yielding stable gaseous products such as N₂, CO₂, H₂O, and nitrogen oxides.

While this guide provides a robust, scientifically-grounded framework based on the well-documented behavior of its analogs, it also highlights a critical knowledge gap. To fully validate these postulated mechanisms, direct and comprehensive experimental investigation of 1,3-Dinitro-1H-pyrazole is essential. Future work should focus on applying the coupled TGA-DSC-FTIR-MS methodology to obtain definitive product identification and employing multi-heating-rate DSC for precise kinetic analysis. These experimental efforts, complemented by high-level computational studies (e.g., DFT and ReaxFF simulations), will provide the definitive understanding required for the safe and effective application of this energetic material.

References

-

Zhou, J., Zhang, C., Huo, H., Zhang, J., Meng, Z., Yu, T., Liu, Y., Fu, X., Qiu, L., & Wang, B. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7000. [Link]

-

Li, Y., Wang, J., & Zhao, F. (2012). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Thermal Analysis and Calorimetry, 110(1), 235-240. [Link]

-

Jülicher, B., & Klapötke, T. M. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 646(10), 478-487. [Link]

-

Jülicher, B., & Klapötke, T. M. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Wiley Online Library. [Link]

-

Thottempudi, V., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

-

Sinditskii, V. P., et al. (2020). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviours and mechanism. ResearchGate. [Link]

-

Pivina, T. S., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 101(2), 579-586. [Link]

-

Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]

-

Yin, P., et al. (2018). 3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP): A Perchlorate Free High Energy Density Oxidizer with High Thermal Stability. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23279529, 1,3-Dinitro-1H-pyrazole. [Link]

-

Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov. [Link]

-

Su, Z., et al. (2017). Dinitropyrazoles. ResearchGate. [Link]

-

van der Heijden, A. E. D. M. (1996). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. Defense Technical Information Center. [Link]

- Finck, C., et al. (2010). Dinitropyrazole derivatives, their preparation, and energetic compositions comprising them.

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Researcher's Guide to Quantum Chemical Calculations for Dinitropyrazole-Based Energetic Materials

Abstract

Dinitropyrazoles represent a pivotal class of nitrogen-rich heterocyclic compounds, foundational to the development of next-generation energetic materials.[1] Their appeal lies in a favorable combination of high density, significant positive heats of formation, and opportunities for chemical modification to tune stability and performance.[1][2] Quantum chemical calculations have emerged as an indispensable tool in this field, offering a safe, cost-effective, and predictive framework to investigate the properties of these materials prior to their synthesis and characterization. This guide provides researchers, scientists, and professionals in energetic materials development with an in-depth technical overview of the core computational workflows, theoretical underpinnings, and practical considerations for the quantum chemical modeling of dinitropyrazoles. We will detail the causality behind methodological choices, present validated protocols, and demonstrate how to derive key performance indicators from first principles.

Introduction: The Strategic Role of Computational Chemistry

The synthesis and testing of novel energetic materials are inherently resource-intensive and hazardous. Computational modeling, particularly using quantum mechanics, mitigates these challenges by enabling an in silico screening process. By accurately predicting molecular structure, stability, and energetic performance, we can prioritize synthetic targets that exhibit the most promising characteristics. For dinitropyrazoles, these calculations provide critical insights into:

-

Molecular Stability: Understanding the geometric and electronic factors that contribute to thermal and kinetic stability.

-

Energetic Performance: Estimating key detonation parameters such as velocity and pressure.

-

Structure-Property Relationships: Elucidating how substitutions on the pyrazole ring influence sensitivity and energy output.[1][3]

This guide focuses on the application of Density Functional Theory (DFT), the workhorse of modern computational chemistry for molecules of this size, due to its excellent balance of computational cost and predictive accuracy.[4]

The Core Computational Workflow: From Structure to Performance

The systematic investigation of a dinitropyrazole derivative follows a validated, multi-step computational protocol. Each step builds upon the last, forming a self-validating workflow that ensures the physical reliability of the results.

Caption: Core computational workflow for dinitropyrazole analysis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the essential computational steps using syntax common in the Gaussian software package[5], although the principles are applicable to other programs like GAMESS, Q-Chem, or ORCA.[5][6][7]

Step 1: Geometry Optimization

-

Objective: To locate the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.[8][9]

-

Causality: An accurate molecular geometry is the prerequisite for all subsequent property calculations. Using a non-optimized structure will yield physically meaningless results for energy, frequencies, and other properties.

-

Methodology:

-

Construct an initial 3D structure of the dinitropyrazole molecule.

-

Create an input file for the quantum chemistry software. A typical command line for a DFT calculation using the B3LYP functional and the 6-311G(d,p) basis set would be: #p B3LYP/6-311G(d,p) Opt

-

Run the calculation. The software iteratively adjusts atomic positions to minimize the total electronic energy until convergence criteria are met.[8]

-

Step 2: Vibrational Frequency Analysis

-

Objective: To confirm that the optimized geometry is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE).

-

Causality: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), meaning the structure is not a stable conformation and must be re-optimized.[10][11] This step is a critical internal validation of the optimization procedure.[3][12]

-

Methodology:

-

Use the optimized coordinates from the previous step.

-

Perform a frequency calculation at the exact same level of theory. The command line is: #p B3LYP/6-311G(d,p) Freq

-

Analyze the output:

-

Confirm that there are zero imaginary frequencies.

-

Record the ZPVE and thermal correction to enthalpy, which are required for accurate heat of formation calculations.[13]

-

-

Calculation and Analysis of Key Properties

With a validated molecular structure, we can proceed to calculate the properties that define the character of an energetic material.

Structural and Thermodynamic Properties

Heat of Formation (HOF) The solid-phase heat of formation is one of the most important parameters for an energetic material as it dictates the energy release upon detonation. Direct calculation is complex, so it is typically derived using a gas-phase HOF calculated via isodesmic reactions .[3][14]

-

Causality of Isodesmic Reactions: This method minimizes errors from the imperfect nature of approximate DFT functionals. By designing a hypothetical reaction where the number and type of chemical bonds are conserved on both sides, the errors in calculating the energies of the reactants and products tend to cancel each other out, leading to a more accurate reaction enthalpy.[13][14]

-

Protocol: Calculating Gas-Phase HOF via Isodesmic Reaction

-

Design a balanced isodesmic reaction. For 3,4-dinitropyrazole, a possible reaction is:

-

For each molecule in the reaction (the target dinitropyrazole and the reference compounds), perform geometry optimization and frequency calculations as described above to obtain their total electronic energies (E₀) and thermal corrections to enthalpy (H_corr).

-

Calculate the enthalpy of the reaction (ΔH_rxn) at 298K: ΔH_rxn = Σ(E₀ + H_corr)_products - Σ(E₀ + H_corr)_reactants

-

Rearrange the formula to solve for the HOF of the target molecule, using known experimental HOF values for the reference compounds: HOF_target = ΔH_rxn + ΣHOF_reactants - ΣHOF_products

-

Theoretical Density (ρ) Crystal density is a dominant factor in detonation performance.[15] While accurately predicting crystal packing is a specialized field, a reliable estimate for the molecular density can be obtained from the molecular volume. A common method involves calculating the volume enclosed by the 0.001 electrons/bohr³ isosurface of the electron density, often using Monte Carlo integration.[12]

Predicting Energetic Performance: The Kamlet-Jacobs Equations

For C-H-N-O explosives, the empirical Kamlet-Jacobs equations provide a robust method for estimating detonation velocity (D) and pressure (P) using the calculated theoretical density (ρ) and heat of formation.[12][15][16]

Caption: Logic flow for detonation performance prediction.

The key parameters derived from the molecular formula and HOF are:

-

N: Moles of gaseous detonation products per gram of explosive.

-

M: Average molecular weight of the gaseous products.

-

Q: Chemical energy of the detonation reaction (cal/g).

These parameters, along with density (ρ), are used in the equations to yield D (km/s) and P (GPa).[15]

| Compound | Formula | Calculated ρ (g/cm³) | Calculated ΔHf (kJ/mol) | Calculated D (km/s) | Calculated P (GPa) |

| 3,4-Dinitropyrazole | C₃H₂N₄O₄ | 1.79 | +195.2 | 8.55 | 31.5 |

| 3,5-Dinitropyrazole | C₃H₂N₄O₄ | 1.76 | +188.7 | 8.43 | 30.8 |

| 4-Amino-3,5-dinitropyrazole | C₃H₃N₅O₄ | 1.84 | +165.1 | 8.71 | 33.2 |

| Table 1: Comparison of theoretically derived properties for selected dinitropyrazole derivatives. Data synthesized from values reported in literature.[2][12] |

Electronic Properties and Sensitivity Indicators

The electronic structure provides clues about the reactivity and sensitivity of a molecule.

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally suggests the molecule is more reactive.

-

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the charge distribution. Positive regions (blue) are susceptible to nucleophilic attack, while negative regions (red), often centered over nitro groups, indicate areas of high electron density. A balanced distribution of positive and negative potential is often associated with lower sensitivity.

Validation and Benchmarking

The trustworthiness of computational results hinges on their comparison with experimental data.

-

Geometric Parameters: Calculated bond lengths and angles should be compared against high-resolution single-crystal X-ray diffraction data where available.[17] Good agreement (typically within a few percent for bond lengths) validates the chosen level of theory.[17]

-

Energetic Properties: Calculated heats of formation and densities should be benchmarked against experimentally measured values to ensure the accuracy of detonation performance predictions.

| Parameter | Calculated (B3LYP/def2-TZVP) | Experimental (X-ray) |

| N1-N2 Bond Length (Å) | 1.371 | 1.368 |

| C3-N3 Bond Length (Å) | 1.455 | 1.451 |

| C3-C4 Bond Angle (°) | 106.5 | 106.4 |

| Table 2: Comparison of calculated and experimental geometric parameters for 3,4-dinitropyrazole.[17] This demonstrates excellent agreement, validating the computational method. |

Conclusion

Quantum chemical calculations provide a powerful, predictive, and indispensable toolkit for the modern energetic materials researcher. By following a systematic and self-validating workflow grounded in established principles like Density Functional Theory, isodesmic reactions, and empirical performance models, scientists can efficiently screen novel dinitropyrazole candidates. This computational-first approach allows for the elucidation of structure-property relationships, the prioritization of high-performance and low-sensitivity targets, and ultimately, the acceleration of the research and development cycle for the next generation of advanced energetic materials.

References

-

Das, P., Bhatia, P., Pandey, K., & Kumar, D. (2023). Taming of 4-azido-3,5-dinitropyrazole based energetic materials. RSC Advances.

-

Yi, J., Hu, S., Liu, S., et al. (2010). Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory. Chinese Journal of Energetic Materials.

-

Zhou, J., Zhang, C., Huo, H., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules.

-

Yin, P., Wang, R., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.

-

Zhou, J., Zhang, C., Huo, H., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. National Institutes of Health.

-

An, Q., Li, H., Dong, H., et al. (2025). Anisotropic Shock Response of 3,4-Dinitropyrazole Revealed by First-Principles Calculations. The Journal of Physical Chemistry A.

-

Das, P., Bhatia, P., Pandey, K., & Kumar, D. (2023). Taming of 4-Azido-3,5-dinitropyrazole Based Energetic Materials. ResearchGate.

-

Yin, P., Parrish, D. A., & Shreeve, J. M. (2015). Curious cases of 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic cocrystals with high nitrogen content: an alternative to salt formation. Chemical Communications.

-

Zhou, J., Zhang, C., Huo, H., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PubMed.

-

Dalinger, I. L., Khakimov, D. V., Shkineva, T. K., et al. (2013). Quantum-chemical study of the reactivity of di- and trinitropyrazoles. ResearchGate.

-

Zhang, M., Wang, Y., Zhou, Z., et al. (2018). Crystal structure of 3,4-dinitropyrazole, C3H2N4O4. ResearchGate.

-

N/A. (N/A). Theoretical Calculation of the Detonation Parameters of Nitropyrazoles Explosives. Scientific.net.

-

Byrd, E. F. C., & Rice, B. M. (2006). Improved Prediction of Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations. ACS Omega.

-

Sinditskii, V. P., et al. (2020). Physico-chemical and explosive properties of dinitropyrazole isomers. ResearchGate.

-

Zhou, J., Zhang, C., Huo, H., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Semantic Scholar.

-

Pandey, K., Das, P., Ghule, V. D., & Kumar, D. (2024). Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. ACS Publications.

-

N/A. (N/A). Designed isodesmic reactions for the title compounds. ResearchGate.

-

Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov.

-

N/A. (N/A). Supporting Information. New Journal of Chemistry.

-

Maplesoft. (N/A). Quantum Chemistry Toolbox from RDMChem. Maplesoft.

-

Vihňák, D., et al. (2021). Performance of quantum chemistry methods for a benchmark set of spin-state energetics derived from experimental data of 17 transition metal complexes (SSE17). PubMed Central.

-

Kumar, D., & Ghule, V. D. (2022). Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach. National Institutes of Health.

-

Ames Laboratory. (N/A). GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory.

-

Q-Chem. (N/A). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem.

-

Tikhonov, D. S., et al. (2025). Simplistic Software for Analyzing Mass Spectra and a Mixed Experimental‐Theoretical Database for Identifying Poisonous and Explosive Substances. ResearchGate.

-

N/A. (2021). Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics. IntechOpen.

-

N/A. (N/A). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv.

-

N/A. (N/A). Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F). PubMed Central.

-

N/A. (N/A). Benchmarking DFT surface energies with Quantum Monte Carlo. ResearchGate.

-

N/A. (N/A). Vibrational analysis of some pyrazole derivatives. ResearchGate.

-

Politzer, P., & Murray, J. S. (N/A). Some Perspectives on Estimating Detonation Properties of C, H, N, O Compounds. MDPI.

-

Ochterski, J. W. (1999). Vibrational Analysis in Gaussian. Gaussian.

-

Chemistry For Everyone. (2025). What Is Geometry Optimization In Computational Chemistry? YouTube.

-

N/A. (N/A). Studies on Empirical Approaches for Estimation of Detonation Velocity of High Explosives. jsir.res.in.

-

N/A. (2016). How to calculate explosive properties like detonation velocity, pressure etc. using Gaussian09 software? ResearchGate.

-

Fischer, D., et al. (2018). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. PubMed.

-

Ochterski, J. W. (N/A). Vibrational Analysis in Gaussian. Gaussian.

-

N/A. (N/A). Introduction to Geometry Optimization. Compchem.fi.

-

Sherrill, C. D. (2020). Geometry Optimization in Computational Chemistry. YouTube.

-

N/A. (N/A). Density Functional Theory for Reaction Energies: Test of Meta and Hybrid Meta Functionals, Range-Separated Functionals, and Other High-Performance Functionals. ACS Publications.

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00742A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 7. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. tau.ac.il [tau.ac.il]

- 10. gaussian.com [gaussian.com]

- 11. gaussian.com [gaussian.com]

- 12. Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory [energetic-materials.org.cn]

- 13. rsc.org [rsc.org]

- 14. Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 16. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Structure of Nitropyrazole Isomers

Abstract

The strategic placement of nitro groups on the pyrazole scaffold gives rise to a diverse family of isomers with wide-ranging applications, from high-performance energetic materials to specialized pharmaceuticals. The distinct physicochemical properties of each nitropyrazole isomer are fundamentally governed by its electronic structure. This technical guide provides a comprehensive exploration of the electronic landscape of nitropyrazole isomers, synthesizing insights from computational chemistry and experimental spectroscopy. We delve into the intricate interplay between nitro group position, tautomerism, and electronic distribution, and elucidate how these factors dictate the stability, reactivity, and energetic performance of these versatile compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in this important class of nitrogen-rich heterocycles.

Introduction: The Significance of Nitropyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a scaffold that imparts a unique combination of chemical stability and reactivity.[1][2] The introduction of one or more nitro (-NO₂) groups, potent electron-withdrawing moieties, dramatically alters the electronic characteristics of the pyrazole ring. This modification leads to a class of compounds known as nitropyrazoles, which are of significant interest in several scientific domains.

In the field of energetic materials, the high nitrogen content and the oxygen balance provided by the nitro groups contribute to desirable properties such as high density, large positive enthalpies of formation, and impressive detonation velocities.[1][3][4] The isomeric relationship between different nitropyrazoles is a critical factor, as small changes in the nitro group's position can lead to substantial differences in stability, sensitivity to impact and friction, and overall energetic performance.[5][6] For instance, the thermal stability of nitropyrazole isomers can vary significantly, impacting their viability as safer energetic materials.[3][5]

In medicinal chemistry, the pyrazole core is a well-established pharmacophore found in numerous approved drugs. The electronic modifications introduced by nitro groups can modulate the acidity, hydrogen bonding capabilities, and overall polarity of the molecule, thereby influencing its interaction with biological targets. Understanding the electronic structure of nitropyrazole isomers is crucial for the rational design of new therapeutic agents.

This guide will systematically explore the electronic structure of nitropyrazole isomers, providing both the theoretical underpinnings and the experimental methodologies used to characterize these fascinating molecules.

Theoretical Framework: Unraveling Electronic Structure with Computational Chemistry

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and properties of nitropyrazole isomers.[7][8] DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying the relatively large set of nitropyrazole compounds.[7]

Foundational Principles of DFT in Nitropyrazole Analysis

The choice of DFT functional and basis set is a critical decision in any computational study, as it directly impacts the accuracy of the results. For nitropyrazoles, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice.[7][8] It effectively captures electron correlation effects, which are important in these electron-rich systems. The selection of a suitable basis set, such as 6-311++G(d,p), is also crucial for accurately describing the electronic distribution, particularly around the electronegative nitrogen and oxygen atoms.[7][8]

A typical computational workflow for analyzing nitropyrazole isomers is as follows:

Caption: A typical DFT workflow for nitropyrazole analysis.

Key Electronic Descriptors and Their Significance

Computational studies on nitropyrazole isomers typically focus on a set of key electronic descriptors that provide insights into their stability, reactivity, and other properties:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally corresponds to a more stable and less reactive molecule.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For nitropyrazoles, the MEP is particularly useful for identifying the most reactive sites and understanding intermolecular interactions.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can be used to quantify the charges on individual atoms, identify hyperconjugative interactions, and assess the strength of chemical bonds. This information is invaluable for understanding the influence of nitro group substitution on the electronic structure of the pyrazole ring.

| Nitropyrazole Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 3-Nitropyrazole | -8.54 | -2.78 | 5.76 | 4.65 |

| 4-Nitropyrazole | -8.72 | -3.01 | 5.71 | 2.58 |

| 3,5-Dinitropyrazole | -9.63 | -4.21 | 5.42 | 3.12 |

| 3,4,5-Trinitropyrazole | -10.54 | -5.32 | 5.22 | 2.15 |

Table 1: Calculated electronic properties of selected nitropyrazole isomers at the B3LYP/6-311++G(d,p) level of theory. Note: These are representative values and can vary slightly with the computational method.

Experimental Characterization: Spectroscopic Insights into Electronic Structure

While computational methods provide a powerful theoretical framework, experimental techniques are essential for validating theoretical predictions and providing a complete picture of the electronic structure of nitropyrazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and nitropyrazoles are no exception.[9][10] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The chemical shifts of the protons on the pyrazole ring are highly sensitive to the electronic effects of the nitro groups. The strong electron-withdrawing nature of the -NO₂ group deshields adjacent protons, causing their signals to appear at a lower field (higher ppm).

¹³C NMR: Similarly, the ¹³C chemical shifts of the ring carbons are significantly influenced by the position of the nitro substituents. Carbons directly attached to a nitro group experience a substantial downfield shift.

¹⁵N NMR: For nitrogen-rich compounds like nitropyrazoles, ¹⁵N NMR can provide invaluable information about the electronic environment of the nitrogen atoms in both the pyrazole ring and the nitro groups.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. In nitropyrazoles, the characteristic stretching vibrations of the nitro group are particularly informative. The asymmetric and symmetric stretching modes of the -NO₂ group typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The exact positions of these bands can be influenced by the electronic environment of the nitro group, providing subtle clues about the isomeric structure.[13]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[14] For nitropyrazoles, the π → π* transitions of the aromatic ring are typically observed. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the electronic effects of the nitro groups.

Tautomerism: A Key Factor in Electronic Structure

A critical aspect of pyrazole chemistry that significantly impacts the electronic structure is tautomerism.[15][16][17] In unsymmetrically substituted nitropyrazoles, annular tautomerism can occur, involving the migration of a proton between the two ring nitrogen atoms.

Caption: Tautomeric equilibrium in 3(5)-nitropyrazole.

The position of this equilibrium is influenced by several factors, including:

-

Electronic Effects of Substituents: Electron-donating groups tend to favor the tautomer where the proton is on the nitrogen atom further from the substituent, while electron-withdrawing groups, such as the nitro group, favor the tautomer with the proton on the adjacent nitrogen.[2]

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the two tautomers.

-

Intramolecular Hydrogen Bonding: In certain isomers, intramolecular hydrogen bonding can stabilize one tautomer over the other.

The existence of multiple tautomers can complicate the interpretation of spectroscopic data and has significant implications for the biological activity of nitropyrazoles, as different tautomers may exhibit different binding affinities for a given receptor.

Structure-Property Relationships: From Electronic Structure to Macroscopic Properties

The electronic structure of nitropyrazole isomers is not merely a theoretical curiosity; it is the fundamental determinant of their macroscopic properties.

Energetic Properties

For nitropyrazoles designed as energetic materials, the electronic structure directly influences key performance parameters:

-

Density: A higher molecular density is generally associated with better detonation performance. The arrangement of nitro groups and the potential for intermolecular interactions, which are governed by the electronic structure, play a crucial role in determining the crystal packing and thus the density.[4]

-

Enthalpy of Formation: A more positive enthalpy of formation contributes to a higher energy release upon decomposition. The electronic strain introduced by multiple nitro groups can increase the enthalpy of formation.

-

Detonation Velocity and Pressure: These are key measures of an explosive's power. They are directly related to the density and enthalpy of formation, both of which are rooted in the electronic structure.[1][4]

-

Sensitivity: The sensitivity of an energetic material to stimuli such as impact and friction is a critical safety consideration. The strength of the "trigger bonds" (the weakest bonds in the molecule, often the C-NO₂ or N-NO₂ bonds) is a key factor. The electronic environment around these bonds, which can be probed by computational methods, is a good predictor of sensitivity.[3]

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 3-Nitropyrazole | 1.59 | 7.21 | 21.3 |

| 4-Nitropyrazole | 1.52 | 6.68 | 18.81 |

| 3,4,5-Trinitropyrazole | 1.89 | 9.05 | 37.2 |

Table 2: Comparison of energetic properties of selected nitropyrazole isomers.[1][4]

Acidity and Reactivity

The electron-withdrawing nature of the nitro groups significantly increases the acidity of the N-H proton on the pyrazole ring. This has important implications for the synthesis of nitropyrazole-based salts and for their interactions in biological systems. The MEP maps generated from DFT calculations can effectively predict the most acidic protons in a molecule.

The reactivity of the pyrazole ring towards electrophilic and nucleophilic attack is also profoundly altered by the presence of nitro groups. The nitro groups deactivate the ring towards electrophilic substitution and activate it towards nucleophilic substitution, particularly at the positions ortho and para to the nitro groups.

Methodologies: A Practical Guide

Computational Protocol for DFT Analysis of Nitropyrazole Isomers

-

Structure Building: Construct the 3D structures of the desired nitropyrazole isomers using a molecular modeling software package.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: At the same level of theory, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy and enthalpy.

-

Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a larger basis set.

-

Electronic Property Analysis: From the optimized wavefunction, calculate the desired electronic properties, including HOMO and LUMO energies, MEP, and NBO charges.

Experimental Protocol for Spectroscopic Characterization

-

Sample Preparation: Dissolve a small amount of the purified nitropyrazole isomer in an appropriate deuterated solvent (for NMR) or a suitable transparent solvent (for IR and UV-Vis).

-

NMR Spectroscopy: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer. Use standard pulse sequences and processing parameters.

-

IR Spectroscopy: Record the IR spectrum using either a KBr pellet or a solution cell. Identify the characteristic absorption bands for the nitro group and other functional groups present.

-

UV-Vis Spectroscopy: Obtain the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) to observe the electronic transitions of the molecule.

Conclusion and Future Directions

The electronic structure is the cornerstone upon which the diverse properties of nitropyrazole isomers are built. This guide has provided a comprehensive overview of the theoretical and experimental approaches used to probe this electronic landscape. A thorough understanding of the interplay between isomeric form, tautomerism, and electronic distribution is paramount for the rational design of novel nitropyrazoles with tailored properties, whether for advanced energetic materials with enhanced performance and safety profiles or for new pharmaceutical agents with improved efficacy and selectivity.

Future research in this area will likely focus on the development of more accurate and efficient computational methods for predicting the properties of nitropyrazole isomers, particularly for complex systems and in the solid state. The continued synergy between computational modeling and experimental validation will be crucial for accelerating the discovery and development of the next generation of nitropyrazole-based compounds.

References

- Understanding the Stability of Highly Nitr

- Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomeriz

- Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.

- Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions.

- DFT study on the structure and explosive properties of nitropyrazoles.

- Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2 H-pyrazole by Unexpected Isomeriz

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.

- Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing.

- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.

- Tautomers, isomers and rotamers of 3-methyl-4-nitroso-5-pyrazolone.

- Synethsis and characterization of 3-nitropyrazole and its salts.

- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. NIH.

- Review on synthesis of nitropyrazoles.

- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.

- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. Benchchem.

- Nitropyrazoles (review).

- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC.